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Compound of Interest

Compound Name: 3-Fluorotoluene-α-d1

Cat. No.: B1161485

Get Quote

Executive Summary
3-Fluorotoluene-α-d1 (1-Fluoro-3-(methyl-d1)benzene) is a selectively deuterated

isotopologue of 3-fluorotoluene. It serves as a critical probe in mechanistic toxicology and

medicinal chemistry, particularly for investigating metabolic pathways mediated by Cytochrome

P450 enzymes. By substituting a single benzylic hydrogen with deuterium, researchers can

exploit the Kinetic Isotope Effect (KIE) to determine if benzylic oxidation is the rate-limiting step

in the compound's clearance.

This guide provides a definitive technical breakdown of the spectroscopic signature of 3-
Fluorotoluene-α-d1, distinguishing it from its non-deuterated parent and fully deuterated

analogs.
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Property Data

IUPAC Name 1-Fluoro-3-(methyl-d1)benzene

Molecular Formula

Molecular Weight 111.14 g/mol (Monoisotopic)

Exact Mass 111.0594

Appearance Clear, colorless liquid

Key Application
Metabolic Stability Studies, KIE Analysis, NMR

Standards

Nuclear Magnetic Resonance (NMR) Profile
The NMR signature of 3-Fluorotoluene-α-d1 is defined by the interaction between the fluorine

atom (spin 1/2), the remaining protons, and the single deuterium nucleus (spin 1).

Proton NMR ( )
The most distinct feature of the

analog is the methyl group signal. Unlike the singlet (or doublet) observed in the parent
compound, the methyl signal in 3-Fluorotoluene-α-d1 appears as a 1:1:1 triplet due to
geminal coupling with the deuterium nucleus.

Solvent:

Reference: TMS (0.00 ppm)
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling
Constants (

, Hz)

Assignment

Methyl (

)
2.34

tt (Triplet of

Triplets)
2H ,

Ar-H (2) 6.85 – 6.95 Multiplet 1H Complex
Ortho to

Methyl/F

Ar-H (4) 6.85 – 6.95 Multiplet 1H Complex
Para to

Methyl

Ar-H (6) 7.00 Doublet 1H Ortho to F

Ar-H (5) 7.18 – 7.25 Multiplet 1H Meta to F

Technical Insight:

Isotope Shift: The methyl protons exhibit a slight upfield intrinsic isotope shift (

ppm) compared to non-deuterated 3-fluorotoluene.

Coupling Dynamics: The deuterium nucleus (

) splits the geminal protons into a 1:1:1 triplet.[1] The coupling constant

is derived from the proton-proton coupling of the parent methane system (

Hz) divided by the gyromagnetic ratio factor (

), yielding

Hz.

Carbon-13 NMR ( )
The
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spectrum confirms the location of the deuterium label. The methyl carbon signal is split into a
1:1:1 triplet and is significantly less intense than in the protonated parent due to the lack of
Nuclear Overhauser Effect (NOE) enhancement and C-D coupling splitting.

Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Notes

Methyl (

)
21.0 Triplet (t) -Isotope Shift

(-0.3 ppm)

C-1 140.1 Doublet (d)
Quaternary (Ipso

to Me)

C-2 113.5 Doublet (d) Ortho to F

C-3 163.0 Doublet (d)
Ipso to F (C-F

bond)

C-4 114.2 Doublet (d) Para to Me

C-5 129.8 Doublet (d) Meta to F

C-6 124.3 Doublet (d) Para to F

Fluorine-19 NMR ( )
Shift: -113.5 ppm (relative to

)

Appearance: Multiplet (decoupled) or complex quartet-like structure due to coupling with ring

protons. The deuterium effect on the

shift is negligible (

ppm) as it is four bonds away.

Mass Spectrometry (MS)[2][3]
Mass spectrometry is the primary validation tool for isotopic enrichment. The presence of

deuterium shifts the molecular ion and alters the fragmentation probability.
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Ionization Profile (EI, 70 eV)
Molecular Ion (

):m/z 111 (Base Peak or near Base Peak).

Parent Comparison: 3-Fluorotoluene shows

at m/z 110.[2] The +1 shift confirms monodeuteration.

Fragmentation Pathway
The dominant fragmentation pathway for toluene derivatives is the loss of a benzylic hydrogen

(or deuterium) to form the stable, aromatic Tropylium ion.

Pathway A (Loss of H):

Pathway B (Loss of D):

Kinetic Isotope Effect (KIE) in MS: Due to the stronger C-D bond compared to the C-H bond,

the loss of Hydrogen (Pathway A) is kinetically favored over the loss of Deuterium (Pathway B).

Result: The peak at m/z 110 will be significantly more intense than the peak at m/z 109. This

intensity ratio is a diagnostic marker for the position of the deuterium.

Figure 1: Fragmentation Kinetic Isotope Effect (KIE) in 3-Fluorotoluene-α-d1

Molecular Ion (M+)
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Vibrational Spectroscopy (IR)[5][6]
Infrared spectroscopy provides a rapid "fingerprint" verification of the C-D bond incorporation.
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Frequency (

)
Intensity Mode Assignment

3030 - 3080 Medium Aromatic C-H Stretch

2920 - 2950 Weak
Methyl C-H Stretch (Reduced

intensity vs parent)

2150 - 2200 Medium/Sharp C-D Stretch (Diagnostic)

1590, 1490 Strong Aromatic Ring Breathing

1250 Strong C-F Stretch

690 - 780 Strong
C-H Out-of-Plane Bending

(Meta-substituted)

Note: The C-D stretch appears in a "silent" region of the spectrum where no other organic

functional groups typically absorb, making it an unambiguous marker for deuteration.

Experimental Protocol: Metabolic Stability Assay
This protocol describes how to use 3-Fluorotoluene-α-d1 to assess metabolic stability in liver

microsomes, leveraging the deuterium isotope effect.

Reagents & Setup
Test Compound: 3-Fluorotoluene-α-d1 (10 mM stock in DMSO).

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6P dehydrogenase).

Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow
Pre-Incubation: Mix
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of Buffer/Microsome mix (0.5 mg/mL final protein) with

of Test Compound (1

final). Incubate at 37°C for 5 minutes.

Initiation: Add

of pre-warmed NADPH system to start the reaction.

Sampling: At

min, remove

aliquots.

Quenching: Immediately dispense into

ice-cold Acetonitrile (containing internal standard).

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation
Compare the intrinsic clearance (

) of the deuterated analog against the non-deuterated parent.

: Indicates a primary Kinetic Isotope Effect. This confirms that C-H bond breakage at the
benzylic position is the rate-limiting step in metabolism.
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Figure 2: Metabolic Differentiation using Deuterated Probes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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